Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound characterized by its unique substitution pattern on the naphthalene ring. This compound has the molecular formula and a molecular weight of approximately 250.29 g/mol. It is notable for containing methoxy groups and a carboxylate ester, which contribute to its distinctive chemical properties and potential applications in various scientific fields .
This compound is classified under organic chemistry as a derivative of naphthalene. Its synthesis often involves naphthalene derivatives and various functional groups, making it an important intermediate in organic synthesis. The compound can be sourced from chemical suppliers specializing in organic compounds and is identified by its CAS number 1956327-82-4 .
The synthesis of methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves several key steps:
The reaction conditions are critical for achieving high yields. Factors such as temperature, pressure, and the concentration of reactants are carefully controlled during the synthesis process to ensure efficiency and minimize by-products.
Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate features a complex structure that includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 250.29 g/mol |
IUPAC Name | Methyl 5,7-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |
InChI Key | BVCHMEZFKVBCRF-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1CCc2c(OC)cc(OC)cc2C1=O |
Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its utility in synthetic chemistry.
The mechanism of action for methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate varies based on its application:
While specific density and boiling point data are not readily available for this compound, its physical state is typically that of a solid at room temperature.
The compound exhibits stability under standard conditions but may be sensitive to extreme pH levels or oxidative environments.
Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several notable applications:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2